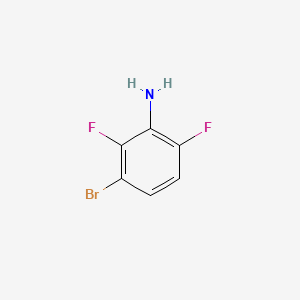

3-Bromo-2,6-difluoroaniline

Übersicht

Beschreibung

3-Bromo-2,6-difluoroaniline: is an organic compound with the molecular formula C6H4BrF2N . It is a derivative of aniline, where the hydrogen atoms at the 3rd, 2nd, and 6th positions on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Halogenation of Aniline: One common method involves the halogenation of aniline derivatives.

Palladium-Catalyzed Coupling: Another method involves palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a bromoaniline derivative is reacted with a difluorobenzene boronic acid under specific conditions.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the bromine atom as a leaving group for palladium-catalyzed couplings. For example, 3-bromo-2,6-difluoroaniline reacts with bis(pinacolato)diboron to form boronate esters, enabling the synthesis of biaryl structures.

Mechanism : The bromine atom undergoes oxidative addition with palladium(0), followed by transmetallation with the boronate reagent and reductive elimination to form the C–C bond.

Nucleophilic Substitution: Sulfonamide Formation

The primary amine group reacts with sulfonyl chlorides to form sulfonamide derivatives, a critical step in drug design.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1-Propanesulfonyl chloride, pyridine, RT, 24 hrs | N-(3-bromo-2,6-difluorophenyl)propane-1-sulfonamide | 67% |

Notes : Pyridine acts as a base to neutralize HCl generated during the reaction.

Diazotization and Azide Formation

The aniline group is diazotized and subsequently converted to an aryl azide, a precursor for click chemistry applications.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaNO₂, NaN₃, trifluoroacetic acid (TFA), 0°C → RT | 3-Bromo-2,6-difluorophenyl azide | 89% |

Application : The azide intermediate participates in Huisgen cycloaddition with alkynes to form triazoles.

Deprotection of tert-Butoxycarbonyl (Boc) Group

While not a reaction of this compound itself, this step is critical in its synthesis. The Boc-protected precursor is deprotected using TFA.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA, dichloromethane (DCM), RT, 2 hrs | This compound | 63% |

Comparative Reactivity of Halogen Substituents

The bromine atom at the 3-position is more reactive toward substitution than the fluorines at 2- and 6-positions due to its lower electronegativity and larger atomic radius. This selectivity is exploited in sequential functionalization:

| Reaction Sequence | Outcome | Key Observation |

|---|---|---|

| Suzuki coupling followed by sulfonylation | Biaryl-sulfonamide hybrids | Bromine substitution precedes amine modification |

Stability and Side Reactions

- Oxidative Degradation : Prolonged exposure to strong oxidants (e.g., KMnO₄) may lead to ring hydroxylation or bromine displacement.

- Photolytic Decomposition : UV light induces homolytic cleavage of the C–Br bond, forming aryl radicals.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biology and Medicine:

Drug Development: Serves as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Industry:

Wirkmechanismus

The mechanism of action of 3-Bromo-2,6-difluoroaniline largely depends on its application. In chemical reactions, the presence of bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, which are crucial in biological systems .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in certain coupling reactions.

4-Bromo-2,6-difluoroaniline: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

2,4-Difluoroaniline: Different substitution pattern, leading to variations in chemical reactivity and applications.

Uniqueness: 3-Bromo-2,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity patterns and make it a versatile building block in organic synthesis .

Biologische Aktivität

3-Bromo-2,6-difluoroaniline is an organic compound with the molecular formula and a molecular weight of 208.01 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

Chemical Identifiers:

- CAS Number: 1262198-07-1

- IUPAC Name: this compound

- Molecular Formula:

- Molecular Weight: 208.01 g/mol

Structural Representation:

The compound features a bromine atom at the meta position and two fluorine atoms at the ortho positions on the aniline ring, which contributes to its unique reactivity and biological properties.

Antitumor Potential

Research indicates that halogenated anilines, including derivatives of this compound, exhibit significant biological activity. These compounds have been explored for their potential as inhibitors of tyrosine kinases, particularly those involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and HER2.

A study highlighted the antitumor activity of similar compounds, suggesting that structural modifications can enhance their inhibitory effects on these critical receptors involved in tumor growth. The structure-activity relationship (SAR) of these compounds indicates that specific substituents can significantly impact their efficacy as therapeutic agents .

The proposed mechanisms by which this compound and its analogs exert their biological effects include:

- Inhibition of Cell Proliferation: Compounds similar to this compound have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation. For instance, studies on related compounds demonstrated that they could arrest the cell cycle at specific phases, leading to increased apoptosis rates in cancer cell lines .

- Targeting Protein Interactions: These compounds may interact with key proteins involved in cell signaling pathways. Notably, they can act as competitive inhibitors of tyrosine kinases, disrupting pathways that promote tumor growth .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 | |

| Sunitinib | A549 | 100.02 | 10.36 |

| HepG2 | 98.61 | 7.60 | |

| DU145 | 86.51 | 7.99 | |

| MCF7 | 88.89 | 8.65 |

This table compares the antitumor activity of a related compound (IMB-1406) against various cancer cell lines with that of Sunitinib, a known tyrosine kinase inhibitor .

Safety and Environmental Impact

While exploring the biological activity of halogenated anilines like this compound, it is crucial to consider their safety profiles. Some studies have raised concerns regarding nephrotoxic effects associated with exposure to these compounds, necessitating further investigation into their environmental impact and safety for human use .

Eigenschaften

IUPAC Name |

3-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZADWSSPWORHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303939 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262198-07-1 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.